REACTION_CXSMILES
|
[CH2:1]([NH2:4])[C:2]#[CH:3].[C:5]12[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=1)[NH:10]C(=O)[O:8][C:6]2=O>CN(C=O)C.O.C(Cl)Cl>[NH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:5]=1[C:6]([NH:4][CH2:1][C:2]#[CH:3])=[O:8]
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
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C(C#C)N
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Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
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C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
|
|
Quantity
|
4 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
45 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at 45° C. for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
washed with water, brine
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallised from EtOAc/petrol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NCC#C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |